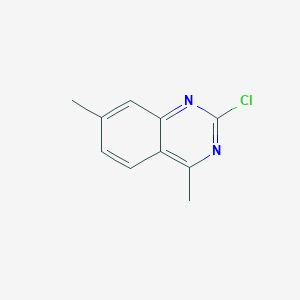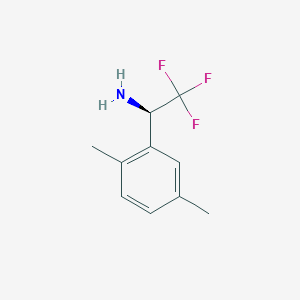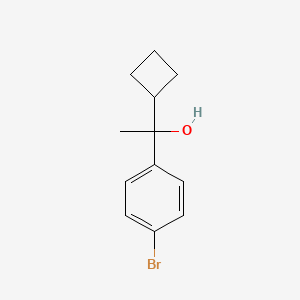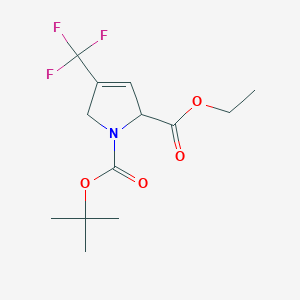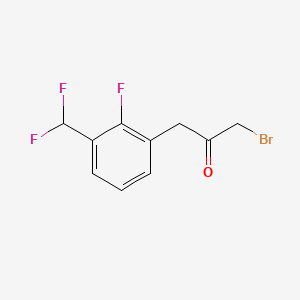
1-Bromo-3-(3-(difluoromethyl)-2-fluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(3-(difluoromethyl)-2-fluorophenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom, a difluoromethyl group, and a fluorophenyl group attached to a propan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-(difluoromethyl)-2-fluorophenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(3-(difluoromethyl)-2-fluorophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(3-(difluoromethyl)-2-fluorophenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-Bromo-3-(3-(difluoromethyl)-2-fluorophenyl)propan-2-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials with unique properties, such as fluorinated polymers or advanced coatings.
Biological Studies: Employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(3-(difluoromethyl)-2-fluorophenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-1,1,1-trifluoropropan-2-one
- 1-Bromo-3-phenylpropane
- 3-Bromo-1,1,1-trifluoro-2-propanol
Uniqueness
1-Bromo-3-(3-(difluoromethyl)-2-fluorophenyl)propan-2-one is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8BrF3O |
|---|---|
Peso molecular |
281.07 g/mol |
Nombre IUPAC |
1-bromo-3-[3-(difluoromethyl)-2-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3O/c11-5-7(15)4-6-2-1-3-8(9(6)12)10(13)14/h1-3,10H,4-5H2 |
Clave InChI |
NEMANZBISMYLFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)F)F)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


